Chemical structure and molecular properties of 3-Ethynylcyclohex-2-en-1-one
Chemical structure and molecular properties of 3-Ethynylcyclohex-2-en-1-one
This technical guide provides an in-depth analysis of 3-Ethynylcyclohex-2-en-1-one , a bifunctional electrophilic scaffold critical in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and complex terpenoids.[1]
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers CAS Registry Number: 124267-26-1[1]
Executive Summary
3-Ethynylcyclohex-2-en-1-one (C₈H₈O) is a cyclic enone featuring a terminal alkyne at the 3-position.[1] This unique structural motif integrates two distinct reactive handles: a Michael acceptor (the enone system) and a bioorthogonal click handle (the terminal alkyne). It serves as a pivotal intermediate in the synthesis of non-competitive mGluR5 antagonists, such as ABP688 and its radiolabeled derivatives used in PET imaging. Its ability to undergo regioselective functionalization makes it a valuable tool for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).[1]
Chemical Identity & Structural Properties[1][2][3]
The molecule is characterized by a planar cyclohexenone ring with linear conjugation extending to the ethynyl group. This extended conjugation lowers the LUMO energy, making the C3 position highly electrophilic compared to simple enones.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 3-Ethynylcyclohex-2-en-1-one | |
| CAS Number | 124267-26-1 | Confirmed via chemical inventory databases.[1][2][3] |
| Molecular Formula | C₈H₈O | |
| Molecular Weight | 120.15 g/mol | |
| SMILES | O=C1CCCC(C#C)=C1 | |
| Physical State | Pale yellow oil / Low-melting solid | Tendency to darken upon standing due to polymerization.[1] |
| Solubility | DCM, THF, EtOAc, DMSO | Poor solubility in water. |
| Stability | Air-sensitive; Acid-sensitive | Store under inert atmosphere (Ar/N₂) at -20°C. |
Synthetic Pathways[5][6][7]
Synthesis of 3-ethynylcyclohex-2-en-1-one is non-trivial due to the potential for polymerization and the competing reactivity of the enone and alkyne functionalities.[1] Two primary routes are established: the Sonogashira Coupling (Modern) and the Addition-Elimination (Classical) .[1]
Method A: Sonogashira Coupling (Recommended)
This method offers the highest fidelity, avoiding 1,2-addition side products common with hard nucleophiles. It proceeds via a 3-triflyloxy or 3-halo enone intermediate.[1]
Reaction Logic:
-
Activation: 1,3-Cyclohexanedione is activated as a vinyl triflate or vinyl iodide.
-
Coupling: Palladium-catalyzed cross-coupling with trimethylsilylacetylene (TMS-acetylene).[1]
-
Deprotection: Mild desilylation releases the terminal alkyne.
Method B: Oxidative Rearrangement (TEMPO/Cu)
A mild approach converting tertiary allylic alcohols directly to
-
Precursor: 1-Ethynylcyclohex-2-en-1-ol (CAS 38693-58-2).[1]
-
Reagent: TEMPO (catalytic), CuCl (catalytic), O₂.
-
Mechanism: Oxidative rearrangement prevents the need for harsh acidic dehydration conditions which might degrade the alkyne.
Visualization: Synthetic Workflow
Caption: Figure 1. Convergent synthetic pathways. The Sonogashira route (top) is preferred for scale-up; the oxidative rearrangement (bottom) is useful for late-stage diversification.[1]
Reactivity Profile & Mechanism
The molecule possesses orthogonal reactivity zones. The Hard/Soft Acid-Base (HSAB) principle dictates the outcome of nucleophilic attacks.[1]
Michael Addition (Soft Nucleophiles)
The C3 position is a "soft" electrophile.
-
Reagents: Thiols (R-SH), Cuprates (R₂CuLi), Enolates.
-
Outcome: 1,4-Addition yields 3,3-disubstituted cyclohexanones.[1]
-
Note: The ethynyl group is electron-withdrawing (inductive), enhancing the electrophilicity of C3 compared to a methyl group.
Click Chemistry (Cycloaddition)
The terminal alkyne is sterically accessible for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Reagents: Organic Azides (R-N₃), Cu(I) catalyst.
-
Application: This is the primary route for linking the cyclohexenone "warhead" to recognition motifs (e.g., pyridine rings for mGluR5 affinity).
Visualization: Reactivity Map
Caption: Figure 2. Orthogonal reactivity modes. Red arrow indicates soft nucleophile attack; Green arrow indicates cycloaddition.[1]
Medicinal Chemistry Applications: mGluR5 Antagonists
The 3-ethynyl-cyclohexenone motif is a pharmacophore found in potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[1]
Case Study: ABP688 Precursor
ABP688 (3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-methyloxime) is a high-affinity radioligand for PET imaging.[1]
-
Role of Scaffold: The ethynyl group acts as a rigid linker that positions the cyclohexenone ring (which binds to the allosteric pocket) in the correct orientation relative to the pyridine ring.
-
Synthesis: 3-Ethynylcyclohex-2-en-1-one is coupled with 2-bromo-6-methylpyridine via Sonogashira coupling, followed by oxime formation.[1]
Experimental Protocols
Protocol 1: Synthesis via Sonogashira Coupling
Adapted from standard procedures for 3-alkynyl enones.[1]
Reagents:
-
3-Triflyloxy-2-cyclohexenone (1.0 equiv)[1]
-
Trimethylsilylacetylene (1.2 equiv)[1]
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)[1]
-
CuI (0.10 equiv)[1]
-
Triethylamine (3.0 equiv) in DMF.[4]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 3-triflyloxy-2-cyclohexenone and dry DMF (0.2 M concentration).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂, CuI, and Et₃N. Stir for 5 minutes until the solution is homogenous.
-
Coupling: Add trimethylsilylacetylene dropwise via syringe.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry over MgSO₄.[5]
-
Deprotection: Redissolve the crude silyl-alkyne in MeOH. Add K₂CO₃ (0.5 equiv). Stir for 30 mins.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Characterization (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
- 6.15 (s, 1H, C2-H ) – Characteristic vinyl singlet.
- 3.35 (s, 1H, C≡C-H ) – Terminal alkyne proton.
- 2.45 (t, 2H, C6-H).
- 2.38 (t, 2H, C4-H).
- 2.05 (m, 2H, C5-H).
-
¹³C NMR (100 MHz, CDCl₃):
- 199.5 (C=O), 145.0 (C3), 130.5 (C2), 82.0 (C≡C -H), 80.5 (C ≡C-H).
References
-
BLD Pharm. (2024).[3] Product Datasheet: 3-Ethynylcyclohex-2-en-1-one (CAS 124267-26-1).[1][3]Link[1]
-
Ametamey, S. M., et al. (2010). "Structure-activity relationships of fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) derivatives." Journal of Medicinal Chemistry, 53(10), 4009-4017. Link
-
Alagille, D., et al. (2005). "Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity." Bioorganic & Medicinal Chemistry, 13(1), 197-209. Link
-
Semmelhack, M. F., et al. (1979).[6] "Formation of 3-Substituted Cyclohexenones by Nucleophilic Addition to Anisole-Chromium Complexes." Princeton University Research. Link[1]
-
Amadis Chemical. (2024).[7] Chemical Inventory: 3-ethynylcyclohex-2-en-1-one.[1][8][2][3][9]Link[1]
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